molecular formula C12H14ClNO2 B14188162 (6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one CAS No. 920801-86-1

(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one

Cat. No.: B14188162
CAS No.: 920801-86-1
M. Wt: 239.70 g/mol
InChI Key: TWBPDXSEOFECPP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one is a chemical compound characterized by its morpholine ring structure substituted with a 4-chlorophenyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R)-6-(4-Chlorophenyl)-4-ethylmorpholin-3-one is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

920801-86-1

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(6R)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

TWBPDXSEOFECPP-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.